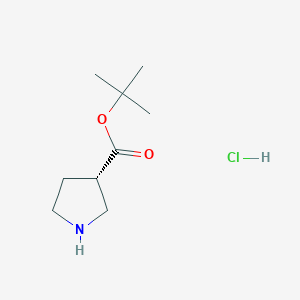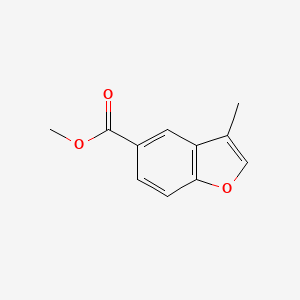
1-(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound features a unique structure with a tetrahydroindazole core, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indazole core, which can be derived from phenylhydrazine and cyclohexanone derivatives.
Cyclization: The cyclization of these intermediates forms the tetrahydroindazole ring system.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its potential as a therapeutic agent.
Industry: It finds applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
1-(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Indazole Derivatives: Other indazole derivatives may have different substituents, leading to variations in their chemical and biological properties.
Pyrazole Derivatives: These compounds also contain nitrogen heterocycles and are known for their medicinal applications.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
1913250-83-5 |
|---|---|
Molecular Formula |
C10H17N3 |
Molecular Weight |
179.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




